REACTION_CXSMILES
|
NC1C=CC=CC=1.ClC1C=CC(C(Cl)=O)=CN=1.[Cl:18][C:19]1[CH:35]=[CH:34][C:22]([C:23]([NH:25][C:26]2[CH:31]=[CH:30][C:29](I)=[C:28](C)[CH:27]=2)=[O:24])=[CH:21][N:20]=1>>[Cl:18][C:19]1[CH:35]=[CH:34][C:22]([C:23]([NH:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:24])=[CH:21][N:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)Cl)C=C1
|
Name
|
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)I)C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
CUSTOM
|
Details
|
after precipitation out of small volume of CH2Cl2 with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)NC2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |